Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine
Executive Summary
In contemporary medicinal chemistry and drug development, the precise characterization of synthetic intermediates is critical for predicting downstream pharmacokinetic (PK) and pharmacodynamic (PD) behaviors. 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine (CAS: 1400287-33-3) is a highly specialized building block characterized by its unique combination of a basic pyrrolidine ring and an electron-deficient nitroaromatic system.
This technical guide provides an authoritative framework for the physicochemical profiling and analytical validation of this compound. By establishing self-validating experimental protocols, researchers can ensure high-fidelity structural confirmation and reliable physicochemical data generation.
Core Physicochemical Properties
Understanding the baseline physical properties of a compound is the first step in designing effective formulation and analytical strategies. The quantitative data for 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine is summarized below, grounded in established chemical databases ([1]).
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| CAS Number | 1400287-33-3 | Registry Standard |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Elemental Analysis |
| Molecular Weight | 236.27 g/mol | Calculated |
| Boiling Point | 368.1 ± 27.0 °C | Predicted (ACD/Labs) |
| Density | ~1.18 ± 0.1 g/cm³ | Predicted |
| pKa (Pyrrolidine N) | ~8.5 - 9.0 | Theoretical Estimation |
Structural Deconstruction and Mechanistic Impact
The physicochemical behavior of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine is dictated by three distinct functional domains. Understanding these domains is essential for predicting solubility, membrane permeability, and metabolic stability.
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The Pyrrolidine Ring : Acts as the primary basic center. At physiological pH (7.4), this nitrogen is predominantly protonated, enhancing aqueous solubility but potentially limiting passive membrane diffusion.
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The 3-Methoxy Group : Serves as a hydrogen-bond acceptor. It subtly increases the overall lipophilicity (LogP) of the molecule while providing a vector for potential O-demethylation by cytochrome P450 enzymes.
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The 4-Nitro Group : A strong electron-withdrawing group that heavily influences the electron density of the benzyl system. It is a known metabolic liability, often subject to reduction to an amine in vivo.
Fig 1: Structural deconstruction of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine and property impacts.
Analytical Characterization Workflows
To ensure scientific integrity during drug development, structural validation must rely on orthogonal analytical techniques. The following self-validating protocols for LC-MS and NMR are designed to eliminate false positives and ensure absolute structural confidence.
Fig 2: Standardized analytical workflow for structural validation and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: Confirm the intact molecular mass and assess chromatographic purity.
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Step 1: Sample Preparation: Dilute the analyte to 10 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid (FA).
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Causality: Formic acid acts as a proton source, ensuring the basic pyrrolidine nitrogen is fully protonated. This maximizes ionization efficiency in positive Electrospray Ionization (ESI+) mode.
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Step 2: Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 × 2.1 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
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Causality: The C18 stationary phase provides optimal hydrophobic interactions for the nitrobenzyl core, while the rapid gradient efficiently elutes the compound without excessive peak broadening.
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Step 3: Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode, targeting the [M+H]⁺ precursor ion at m/z 237.1.
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Causality: ESI is a soft ionization technique that prevents extensive fragmentation of the molecule, allowing for accurate intact mass confirmation.
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Self-Validation: Always run a solvent blank injection immediately prior to the sample. Causality: The blank injection serves as a control to definitively rule out column carryover from previous analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map the carbon-hydrogen framework to confirm regiochemistry (specifically the 3-methoxy and 4-nitro substitution pattern).
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Step 1: Solvent Selection & Prep: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ provides excellent solubility for the free base form of the compound. TMS serves as an internal chemical shift reference (0.0 ppm) to ensure spectral accuracy across different instruments.
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Step 2: Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz (16 scans) and ¹³C NMR spectra at 100 MHz (256 scans).
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Causality: The significantly higher number of scans for ¹³C is required to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope, ensuring an adequate signal-to-noise ratio for quaternary carbons (like the nitro-bearing carbon).
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Lipophilicity (LogP) Determination via Shake-Flask Method
Lipophilicity dictates how a molecule partitions between aqueous environments (blood plasma) and lipid environments (cell membranes). The Shake-Flask method remains the gold standard for determining the partition coefficient (LogP), as outlined by standardized methodologies ().
Step-by-Step Protocol:
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Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours.
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Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew the final concentration ratio.
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Solubilization: Dissolve 1.0 mg of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine in 1.0 mL of the saturated 1-octanol phase.
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Causality: Starting the partitioning from the organic phase is preferred for moderately lipophilic compounds to ensure complete initial dissolution without risk of aqueous precipitation.
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Equilibration: Add 1.0 mL of the saturated aqueous buffer to the octanol solution. Agitate via a mechanical shaker at 200 rpm for 2 hours at a constant 25.0 ± 0.1 °C.
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Causality: Strict temperature control is vital because partition coefficients are thermodynamically driven and highly temperature-dependent. A 2-hour duration ensures complete thermodynamic equilibrium between the phases.
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Phase Separation: Centrifuge the biphasic mixture at 3000 × g for 15 minutes.
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Causality: Centrifugation breaks any micro-emulsions formed during agitation, ensuring sharp phase boundaries and preventing cross-contamination during sampling.
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Quantification & Validation: Extract aliquots from both layers using glass syringes and quantify the compound concentration via HPLC-UV at ~254 nm.
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Causality: Glass syringes are used instead of plastic pipette tips to prevent the adsorption of the lipophilic compound onto plastic surfaces, which would artificially lower the measured concentration.
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Calculation: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
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References
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MolAid. "1-(3-methoxy-4-nitrobenzyl)pyrrolidine - CAS 1400287-33-3". MolAid Chemical Database. Available at:[Link]
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OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
